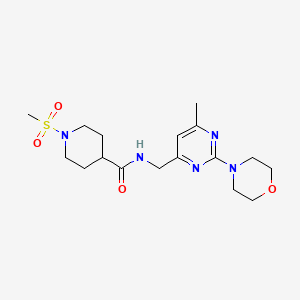

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small-molecule compound characterized by a piperidine-4-carboxamide core. Its structure features a 6-methyl-2-morpholinopyrimidinylmethyl group attached to the piperidine nitrogen and a methylsulfonyl substituent at the 1-position of the piperidine ring.

Properties

IUPAC Name |

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O4S/c1-13-11-15(20-17(19-13)21-7-9-26-10-8-21)12-18-16(23)14-3-5-22(6-4-14)27(2,24)25/h11,14H,3-10,12H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOFAIANSNJMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a morpholinopyrimidine moiety and a piperidine ring, which are known to impart various biological activities. The molecular formula is , with a molecular weight of approximately 356.42 g/mol.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Enzyme Inhibition : Many piperidine derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .

- Antibacterial Activity : Studies have demonstrated that related compounds possess significant antibacterial properties against a range of pathogens, including Salmonella typhi and Staphylococcus aureus. .

- Anticancer Properties : The compound's structural features suggest potential anticancer activity, possibly through the induction of apoptosis in tumor cells or inhibition of tumor growth pathways .

Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Salmonella typhi | 12.5 µg/mL |

| 2 | Staphylococcus aureus | 25 µg/mL |

| 3 | Escherichia coli | 50 µg/mL |

The above table summarizes the antibacterial activity observed in related compounds, indicating that modifications to the piperidine structure can enhance efficacy against specific bacterial strains.

Enzyme Inhibition

The enzyme inhibition profile shows that the compound exhibits strong inhibitory effects on AChE with IC50 values ranging from 0.5 to 5 µM depending on the structural modifications made to the piperidine ring .

Case Studies

Case Study 1 : A study conducted by Aziz-ur-Rehman et al. evaluated various piperidine derivatives for their antibacterial and enzyme inhibitory activities. The results indicated that compounds with methylsulfonyl groups showed enhanced activity against E. coli and S. aureus, suggesting that this functional group may play a critical role in enhancing biological activity .

Case Study 2 : In a clinical trial assessing the cytotoxic effects of morpholine-based compounds on cancer cell lines, this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Features

The compound shares a piperidine-4-carboxamide backbone with analogs reported in SARS-CoV-2 inhibition studies (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide and (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) . Key differences include:

| Feature | Target Compound | Similar Compounds |

|---|---|---|

| Piperidine Substituent | 1-(methylsulfonyl) | 1-(1-(naphthalen-1-yl)ethyl) |

| Aromatic Moieties | 6-methyl-2-morpholinopyrimidine | Naphthalene, 4-fluorobenzyl, or 2-methoxypyridine |

| Polar Groups | Morpholine (oxygen-rich heterocycle), methylsulfonyl | Methoxy, fluorine |

Implications :

- The methylsulfonyl substituent could reduce metabolic degradation relative to the ethyl-naphthalene group in analogs, which may be prone to oxidation .

Theoretical Binding and Selectivity

While the target compound’s exact binding mechanism is uncharacterized in the provided evidence, structural parallels suggest possible inhibition of viral proteases or host-cell receptors. For example:

- The pyrimidine-morpholine system might mimic nucleotide motifs, interfering with viral RNA replication (a mechanism observed in related pyrimidine-based inhibitors).

- The methylsulfonyl group could engage in hydrogen bonding with catalytic residues, akin to the methoxy group in (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide .

Pharmacokinetic Considerations

- Solubility : The morpholine and methylsulfonyl groups likely increase polarity, improving aqueous solubility over naphthalene-containing analogs.

- Metabolic Stability : Sulfonyl groups are generally resistant to cytochrome P450-mediated metabolism, which may extend half-life compared to analogs with alkyl chains or aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.